2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1210664-17-7
VCID: VC6223561
InChI: InChI=1S/C10H14N2.ClH/c1-12-6-5-9-8(7-12)3-2-4-10(9)11;/h2-4H,5-7,11H2,1H3;1H
SMILES: CN1CCC2=C(C1)C=CC=C2N.Cl
Molecular Formula: C10H15ClN2
Molecular Weight: 198.69

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride

CAS No.: 1210664-17-7

Cat. No.: VC6223561

Molecular Formula: C10H15ClN2

Molecular Weight: 198.69

* For research use only. Not for human or veterinary use.

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride - 1210664-17-7

Specification

CAS No. 1210664-17-7
Molecular Formula C10H15ClN2
Molecular Weight 198.69
IUPAC Name 2-methyl-3,4-dihydro-1H-isoquinolin-5-amine;hydrochloride
Standard InChI InChI=1S/C10H14N2.ClH/c1-12-6-5-9-8(7-12)3-2-4-10(9)11;/h2-4H,5-7,11H2,1H3;1H
Standard InChI Key NJGVCYUOQYDSJE-UHFFFAOYSA-N
SMILES CN1CCC2=C(C1)C=CC=C2N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride has the molecular formula C₁₀H₁₄N₂·HCl and a molecular weight of 198.70 g/mol (base: 162.23 g/mol + HCl: 36.46 g/mol) . The compound’s structure features a bicyclic framework with a methyl group at the 2-position and an amine group at the 5-position (Figure 1). X-ray diffraction studies of related tetrahydroisoquinoline derivatives reveal that the nitrogen atom in the amine group adopts an sp³ hybridization state, contributing to a tetrahedral geometry stabilized by hydrogen bonding with water molecules in crystalline forms.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number14097-41-7 (base)
Molecular FormulaC₁₀H₁₄N₂·HCl
Molecular Weight198.70 g/mol
Melting PointNot reported
Solubility (Water)Soluble (hydrochloride form)

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine typically involves cyclization reactions. One method employs 1,2,3,4-tetrahydroisoquinoline treated with formic acid and formaldehyde under reflux, followed by alkaline hydrolysis, achieving yields up to 94%. An alternative route described in patent literature utilizes N-(2-haloethyl)-α-methylbenzylamine with Lewis acids like aluminum chloride (AlCl₃) at elevated temperatures (80–160°C), facilitating cyclization through Friedel-Crafts alkylation . The hydrochloride salt is subsequently formed by reacting the free base with hydrochloric acid.

Optimization Challenges

Key challenges include minimizing byproducts such as 5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine, which can form during high-temperature reactions . Purification often involves recrystallization from isopropanol or dichloromethane-heptane mixtures .

Pharmacological Activities

Neuroprotective Mechanisms

The compound’s tetrahydroisoquinoline core enables interactions with neurotransmitter systems, particularly norepinephrine and dopamine transporters, potentiating their activity. Preclinical studies suggest neuroprotective effects via antioxidant pathways, reducing oxidative stress in neuronal cells . For example, derivatives inhibit lipid peroxidation by scavenging free radicals, a mechanism critical in neurodegenerative diseases like Alzheimer’s.

Anti-Inflammatory and Analgesic Effects

In vitro models demonstrate inhibition of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), reducing pro-inflammatory cytokine production. These properties position it as a candidate for treating chronic inflammatory conditions.

Hazard ClassGHS CodePrecautionary Measures
Skin IrritationH315Wear protective gloves
Eye DamageH319Use face shield
Respiratory IrritationH335Ensure adequate ventilation

Applications and Future Directions

Research Applications

The compound is utilized in neuroscience research to study neurotransmitter modulation and neurodegeneration . Its solubility in aqueous solutions (via hydrochloride salt) facilitates in vivo pharmacokinetic studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator